benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a fascinating compound with a unique structure that combines multiple functional groups
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the 4-chlorophenyl-1H-tetrazole intermediate. This is often achieved through the cycloaddition reaction of 4-chlorophenyl isocyanate and sodium azide under controlled temperature and pressure conditions. Next, the benzo[d][1,3]dioxole-5-ylmethylamine is synthesized separately through a series of amination and cyclization reactions involving corresponding precursors.
In the final step, these intermediates are combined via a nucleophilic substitution reaction, where the benzo[d][1,3]dioxole-5-ylmethylamine reacts with the 4-chlorophenyl-1H-tetrazole intermediate in the presence of a suitable base and solvent system, typically under reflux conditions, to form the desired compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. This involves fine-tuning parameters such as temperature, pressure, reaction time, and the use of catalysts. The implementation of continuous flow chemistry can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exhibits a range of chemical reactivity, undergoing reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : In the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, the compound can undergo oxidation, affecting its various functional groups.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can reduce the nitro group or other reducible functionalities in the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated using reagents such as sodium hydride, alkyl halides, or acid chlorides, under appropriate reaction conditions.
Major Products
Depending on the type of reaction, major products can vary widely. For example:
Oxidation may yield quinone derivatives.
Reduction could result in amine or alcohol derivatives.
Substitution might introduce new functional groups or alkyl chains.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has broad applications:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules, serving as an intermediate in organic reactions.
Biology: : Investigated for its potential as a biochemical probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine: : Explored for its therapeutic potential, particularly in designing new pharmaceuticals targeting specific diseases.
Industry: : Used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can be compared to other compounds with similar core structures or functional groups, such as:
Benzo[d][1,3]dioxol-5-yl derivatives: : These compounds share the dioxole core and exhibit similar chemical behaviors.
Tetrazole-containing compounds: : Known for their bioactive properties, these compounds are often investigated in medicinal chemistry.
Piperazine-based molecules: : Commonly found in pharmaceuticals, these compounds can modulate a wide range of biological activities.
Each similar compound has unique properties and applications, but the combination of functional groups in this compound makes it distinctive and valuable for specific scientific endeavors.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O3/c21-15-2-4-16(5-3-15)27-19(22-23-24-27)12-25-7-9-26(10-8-25)20(28)14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGNVRLKJDBMMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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